
Bisantrene dihydrochloride
Übersicht
Beschreibung
Bisantrenhydrochlorid ist eine synthetische Anthracenyl-Bishydrazonverbindung mit bemerkenswerter antineoplastischer Aktivität. Es wird hauptsächlich zur Behandlung verschiedener Krebsarten eingesetzt, darunter Leukämie, Brustkrebs und Eierstockkrebs. Im Gegensatz zu anderen Anthracyclin-Chemotherapeutika weist Bisantrenhydrochlorid eine relativ niedrige Kardiotoxizität auf, was es zu einer sichereren Alternative für Patienten macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bisantrenhydrochlorid umfasst die Reaktion von Anthracen-9,10-dicarboxaldehyd mit Hydrazinderivaten. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um die Bildung der gewünschten Bishydrazonstruktur sicherzustellen. Das Endprodukt wird dann in seine Hydrochloridsalzform umgewandelt, um die Löslichkeit und Stabilität zu erhöhen .
Industrielle Produktionsverfahren
Die industrielle Produktion von Bisantrenhydrochlorid folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts sicherzustellen. Die Verbindung wird dann für die intravenöse Verabreichung formuliert, die die bevorzugte Methode zur Verabreichung des Medikaments in klinischen Umgebungen ist .
Analyse Chemischer Reaktionen
DNA Intercalation and Structural Disruption
Bisantrene dihydrochloride intercalates between DNA base pairs via π-π stacking, disrupting the helical structure. This interaction induces:
-
DNA single-strand breaks due to torsional stress during replication .
-
DNA-protein crosslinks via covalent binding to nuclear proteins .
-
Inhibition of DNA replication by sterically blocking polymerase activity .
Table 1: DNA Interaction Studies
Topoisomerase II Inhibition
Bisantrene stabilizes topoisomerase II-DNA cleavage complexes, preventing religation of DNA strands:
G-Quadruplex DNA Binding
The compound binds to G-quadruplex structures in telomeres and promoter regions:
-
Telomerase suppression : Blocks substrate recognition, inhibiting telomere elongation .
-
ALT pathway disruption : Induces DNA damage response in alternative lengthening of telomeres (ALT)-positive cells .
Key structural requirements :
-
Two protonatable imidazole side chains at physiological pH .
-
Anti-parallel side chain orientation for groove-specific interactions .
Physicochemical Reactivity
This compound exhibits pH-dependent stability and light sensitivity:
Table 2: Stability and Compatibility
Biochemical Interactions Beyond DNA
While primarily a DNA-targeting agent, bisantrene also affects enzymatic pathways:
Wissenschaftliche Forschungsanwendungen
Bisantrenhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der DNA-Interkalation und der Topoisomerase-II-Hemmung.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich DNA-Replikation und RNA-Synthese.
Medizin: Hauptsächlich in der Krebsforschung aufgrund seiner antineoplastischen Eigenschaften eingesetzt.
Industrie: Einsatz bei der Entwicklung neuer Krebsbehandlungen und Medikamentenabgabesysteme.
Wirkmechanismus
Bisantrenhydrochlorid entfaltet seine Wirkung durch mehrere Mechanismen:
DNA-Interkalation: Die Verbindung interkaliert mit DNA, stört ihre Konfiguration und führt zu Einzelstrangbrüchen und DNA-Protein-Vernetzungen.
Topoisomerase-II-Hemmung: Bisantrenhydrochlorid hemmt Topoisomerase II, ein Enzym, das für die DNA-Replikation und -Reparatur unerlässlich ist.
Selektive Hemmung von FTO: Die Verbindung hemmt selektiv das Fat Mass and Obesity-associated protein (FTO), eine Demethylase, die am RNA-Stoffwechsel beteiligt ist.
Wirkmechanismus
Bisantrene hydrochloride exerts its effects through multiple mechanisms:
DNA Intercalation: The compound intercalates with DNA, disrupting its configuration and leading to single-strand breaks and DNA-protein crosslinking.
Topoisomerase II Inhibition: Bisantrene hydrochloride inhibits topoisomerase II, an enzyme crucial for DNA replication and repair.
Selective Inhibition of FTO: The compound selectively inhibits the Fat Mass and Obesity-associated protein (FTO), a demethylase involved in RNA metabolism.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Doxorubicin: Ein Anthracyclin-Chemotherapeutikum mit ähnlichen DNA-Interkalations- und Topoisomerase-II-Hemmungseigenschaften, aber höherer Kardiotoxizität.
Mitoxantron: Ein weiteres Anthracenderivat mit antineoplastischer Aktivität, aber unterschiedlichen Toxizitätsprofilen.
Daunorubicin: Ähnlich wie Doxorubicin, aber für verschiedene Krebsarten eingesetzt.
Einzigartigkeit
Bisantrenhydrochlorid ist einzigartig aufgrund seiner niedrigeren Kardiotoxizität im Vergleich zu anderen Anthracyclin-Chemotherapeutika. Dies macht es zu einer sichereren Option für Patienten, die eine Langzeitchemotherapie benötigen. Zusätzlich ist seine selektive Hemmung des FTO-Proteins ein neuartiger Wirkmechanismus, der bei anderen ähnlichen Verbindungen nicht beobachtet wird .
Biologische Aktivität
Bisantrene dihydrochloride, an anthracenyl bishydrazone derivative, exhibits significant biological activity primarily as an antineoplastic agent. Its mechanisms of action, clinical efficacy, and potential cardioprotective properties make it a compound of interest in cancer research.
Bisantrene operates through several distinct mechanisms:
- DNA Intercalation : Bisantrene intercalates into DNA, disrupting its structure and leading to single-strand breaks and DNA-protein crosslinking. This action inhibits DNA replication and transcription, contributing to its antitumor effects .
- Inhibition of m6A RNA Demethylase : Recent studies have identified bisantrene as a potent inhibitor of the Fat Mass and Obesity-associated protein (FTO), an m6A RNA demethylase. This inhibition affects RNA metabolism and has implications for cancer growth regulation .
- Cardioprotection : Notably, bisantrene has demonstrated cardioprotective effects when used alongside other cardiotoxic chemotherapy agents, such as doxorubicin and carfilzomib. Research indicates that bisantrene can protect heart muscle cells from damage induced by these drugs, which is particularly valuable in cardio-oncology .
Phase I Trials
A Phase I clinical trial highlighted bisantrene's antitumor activity against various cancers, including hematological malignancies and solid tumors. The trial involved 31 patients with tumors showing in vitro sensitivity to bisantrene. The maximum tolerated dose was determined to be approximately 200 mg/m² per week, with leukopenia identified as the primary dose-limiting toxicity .
Phase II Trials
In a Phase II study focusing on relapsed/refractory acute myeloid leukemia (AML), patients received bisantrene at a dose of 250 mg/m² daily for seven days. The trial reported an overall response rate of 40%, with one patient achieving complete remission and three achieving partial remission .
Case Studies
- Zantrene in AML Treatment : A clinical trial at Sheba Medical Center investigated the efficacy of bisantrene in patients with AML who had not achieved remission after multiple treatments. The study found that combining bisantrene with other agents could lead to long-term remission in challenging cases .
- Cardiotoxicity Mitigation : Research conducted by the University of Newcastle demonstrated that bisantrene could salvage over 30% of human heart cells from death caused by carfilzomib, outperforming other cardioprotective drugs which typically offer only 10-15% protection .
Summary of Findings
Aspect | Details |
---|---|
Chemical Structure | Anthracenyl bishydrazone |
Primary Action | DNA intercalation, inhibition of FTO (m6A demethylase), cardioprotection |
Clinical Trials | Phase I: Antitumor activity; Phase II: Effective in relapsed/refractory AML |
Toxicity Profile | Dose-limiting leukopenia; local toxicity includes swelling and phlebitis |
Cardioprotective Effects | Protects heart cells from damage caused by doxorubicin and carfilzomib |
Eigenschaften
IUPAC Name |
N-[[10-[(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8.2ClH/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22;;/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINULKKPVJYRON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bisantrene hydrochloride as an antitumor agent?
A1: Bisantrene hydrochloride exerts its antitumor activity by intercalating into DNA, disrupting the helical structure and ultimately interfering with DNA replication. [] This mechanism is similar to that of doxorubicin, another anthracycline drug. [] Studies have demonstrated that Bisantrene hydrochloride inhibits both DNA and RNA synthesis in L5178Y lymphoma cells in vitro. [] It also exhibits cytotoxicity against both rapidly proliferating and non-proliferating human colon carcinoma WiDR cells in vitro. []
Q2: Has Bisantrene hydrochloride demonstrated activity against any specific types of cancer in preclinical models?
A2: Preclinical studies in mice have shown that Bisantrene hydrochloride effectively increases lifespan and produces long-term survivors in models of leukemia (P388, L1210), plasma cell tumor (Lieberman), melanoma (B16), colon tumor (colon tumor 26), and osteogenic sarcoma (Ridgway). [] Notably, the compound displayed significant activity against these tumor models when administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) injections. []
Q3: Are there any known limitations to the efficacy of Bisantrene hydrochloride?
A3: Despite promising preclinical results, clinical trials evaluating Bisantrene hydrochloride have yielded limited success. A phase II trial investigating its efficacy against refractory malignant melanoma found no complete or partial responses in the 51 patients treated. [] Similarly, in a study involving 26 patients with gastric adenocarcinoma, only one individual experienced a clinically useful response. [] These findings suggest that factors such as tumor type and drug resistance may influence the efficacy of Bisantrene hydrochloride.
Q4: Is there evidence of cross-resistance between Bisantrene hydrochloride and other anticancer agents?
A4: Interestingly, an adriamycin-resistant subline of P388 leukemia demonstrated complete cross-resistance to Bisantrene hydrochloride. [] This observation suggests that shared resistance mechanisms may exist between these two anthracycline drugs, potentially limiting the clinical utility of Bisantrene hydrochloride in patients with tumors resistant to adriamycin.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.